N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide
Description
Properties
CAS No. |
885950-24-3 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide |
InChI |
InChI=1S/C8H8N4O/c9-8(11-13)6-1-2-7-10-3-4-12(7)5-6/h1-5,13H,(H2,9,11) |
InChI Key |
HUGFFTYKXPZJDG-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=CN2C=C1C(=NO)N |
Isomeric SMILES |
C1=CC2=NC=CN2C=C1/C(=N\O)/N |
Canonical SMILES |
C1=CC2=NC=CN2C=C1C(=NO)N |
Origin of Product |
United States |
Biological Activity
N'-Hydroxyimidazo[1,2-a]pyridine-6-carboximidamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and biological evaluations, particularly focusing on its anti-tuberculosis (anti-TB) properties and antiproliferative effects against various cancer cell lines.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by the presence of a hydroxyl group and an imidazole ring fused with a pyridine structure. This unique arrangement contributes to its biological activity.
Synthesis and Structure-Activity Relationships (SAR)
Recent studies have focused on the synthesis of various derivatives of imidazo[1,2-a]pyridine carboxamides. The structure-activity relationship studies indicate that modifications to the imidazopyridine ring significantly influence biological activity. For instance, compounds with specific substituents at positions 2 and 6 have shown enhanced anti-TB activity compared to their unsubstituted counterparts.
Key Findings from SAR Studies:
- Compounds with methyl or small groups at position 2 are essential for maintaining anti-TB activity.
- Cyclohexyl groups at the amide nitrogen enhance the potency against Mycobacterium tuberculosis.
- Compound 16 demonstrated a 1.5 to 3-fold increase in activity compared to isoniazid against H37Rv strains of TB .
Anti-Tuberculosis Activity
This compound derivatives have been evaluated for their anti-TB properties. The most promising compounds from recent studies include:
| Compound | Activity Against H37Rv (fold increase over Isoniazid) |
|---|---|
| 15 | 1.5 - 3 |
| 16 | >100-fold better than Q203 |
These compounds function as QcrB inhibitors, targeting the cytochrome bc1 complex essential for ATP synthesis in Mycobacterium tuberculosis .
Antiproliferative Activity
In addition to anti-TB properties, this compound and its derivatives exhibit significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.058 |
| A549 | 0.021 |
| MDA-MB-231 | 0.035 |
The presence of hydroxyl groups in these compounds has been correlated with improved antiproliferative activity, enhancing their ability to inhibit cell growth .
Case Studies
Recent research has highlighted several case studies focusing on the efficacy of this compound derivatives:
- Study on MDR-TB : A study demonstrated that compound 16 exhibited excellent activity against multidrug-resistant TB strains, showcasing its potential as a therapeutic agent in resistant cases .
- Cancer Cell Line Evaluation : In vitro studies indicated that these compounds effectively inhibited growth in multiple cancer cell lines, suggesting a broad spectrum of therapeutic applications beyond tuberculosis .
Pharmacokinetic Properties
Preliminary pharmacokinetic studies on compound 16 revealed high plasma protein binding (99.89% in humans) and acceptable metabolic stability in liver microsomes. However, further optimization is required to enhance its stability and reduce rapid metabolism .
Scientific Research Applications
Medicinal Chemistry
Drug Development
N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide serves as a scaffold for the development of novel therapeutic agents. Its structural features allow for modifications that enhance biological activity against various pathogens. Notably, derivatives of this compound have been investigated for their potential to treat infectious diseases such as tuberculosis and resistant bacterial infections .
Mechanism of Action
The compound interacts with specific molecular targets, inhibiting essential enzymes in bacteria. For instance, it has shown promise in inhibiting bacterial enzymes critical for survival and replication, making it a candidate for overcoming antibiotic resistance .
Biological Studies
Enzyme Inhibition Studies
Research has focused on the compound's ability to inhibit specific enzymes, such as protein kinases and metallobeta-lactamases (MBLs). These studies are crucial for understanding its potential in treating diseases linked to enzyme dysregulation, including certain cancers and neurodegenerative disorders .
Case Study: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of derivatives of this compound against various bacterial strains. The results indicated moderate activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Industrial Applications
Material Science
In addition to its medicinal applications, this compound is being explored for its utility in synthesizing advanced materials and polymers. The compound's unique chemical properties allow it to participate in various polymerization reactions, leading to the development of materials with enhanced performance characteristics .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide with structurally analogous compounds, focusing on molecular features, physicochemical properties, and functional differences.
Substituted Imidazo[1,2-a]pyridine Derivatives
3-Bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide (SY230539)
- Molecular Formula : C₈H₇BrN₄O
- Key Differences: A bromine atom replaces the hydrogen at the 3-position of the imidazo[1,2-a]pyridine core.
- Synthesis Notes: Limited data on yield or purity are available, but its structural similarity suggests shared synthetic routes with the parent compound.
5-Amino-7-(3-chlorophenyl)-8-nitro-N'-(1-(4-nitrophenyl)ethylidene)-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-6-carbohydrazide (6a)
- Molecular Features : Features a carbohydrazide group (-CONHNH₂) at the 6-position, a nitro group at the 8-position, and a 3-chlorophenyl substituent.
- Physicochemical Properties: Melting Point: 231–233°C IR Spectral Data: Strong absorption bands at 1658 cm⁻¹ (C=O stretch) and 1519 cm⁻¹ (NO₂ asymmetric stretch) .
Triazolo[1,5-a]pyrimidine Carboxamides ()
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | HRMS (ESI) m/z |
|---|---|---|---|---|
| 5j | 4-Nitrophenyl, 3,4,5-trimethoxyphenyl | 43 | 319.9–320.8 | 453.1677 |
| 5k | 4-Bromophenyl, 3,4,5-trimethoxyphenyl | 54 | 280.1–284.3 | 513.0870 |
| 5l | 3-Hydroxy-4-methoxyphenyl, 3,4,5-trimethoxyphenyl | 56 | 249.7–250.3 | 481.1823 |
| 5m | 4-Methoxy-3-nitrophenyl, 3,4,5-trimethoxyphenyl | 47 | 286.1–288.2 | 510.1724 |
| 5n | 3-Amino-4-methoxyphenyl, 3,4,5-trimethoxyphenyl | 53 | 240.1–241.1 | Not reported |
Key Contrasts :
- Core Structure : Triazolo[1,5-a]pyrimidine vs. imidazo[1,2-a]pyridine.
- Functional Groups : Carboxamide (-CONH₂) vs. carboximidamide (-C(=NH)NH₂).
- Biological Relevance : The triazolo derivatives exhibit moderate yields (43–56%) and high melting points (>240°C), suggesting thermal stability for pharmaceutical applications .
Other Hydroxyimidazo Derivatives
- 8-Hydroxyimidazo[1,2-a]pyridine-3-carbaldehyde (HC-6735) :
- 6-Hydroxyimidazo[1,2-b]pyridazine (SS-0773): Core Structure: Imidazo[1,2-b]pyridazine with a hydroxyl group at the 6-position. Applications: Potential as a building block for kinase inhibitors due to its nitrogen-rich heterocycle .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide and its derivatives?
- Methodology :
- Condensation reactions : React 2-aminoimidazoles with aliphatic 1,3-difunctional compounds (e.g., diketones or aldehydes) under thermal or solvent-free conditions to form the imidazo[1,2-a]pyridine core .
- Multicomponent reactions : Combine 2-aminobenzimidazole, carbonyl derivatives (e.g., ethyl 3-oxohexanoate), and aromatic aldehydes in DMF or methanol to generate substituted imidazo[1,2-a]pyrimidines, which can be functionalized further .
- Functional group modifications : Use oxidation (KMnO₄/CrO₃), reduction (H₂/Pd-C), or nucleophilic substitution (NaH with halogenated reagents) to introduce hydroxy, carboximidamide, or other groups .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing imidazo[1,2-a]pyridine derivatives?
- Methodology :
- ¹H/¹³C NMR : Assign proton environments and confirm substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 1.2–2.5 ppm) .
- Single-crystal X-ray diffraction : Resolve intermolecular interactions (e.g., π-stacking, C–H⋯N hydrogen bonds) and confirm regiochemistry of substituents .
- ESI-HRMS : Validate molecular weight and fragmentation patterns for novel derivatives .
Q. What are the primary pharmacological activities reported for imidazo[1,2-a]pyridine derivatives?
- Methodology :
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or antiviral activity using cell-based replication inhibition assays .
- Kinase inhibition : Screen for cyclin-dependent kinase (CDK) inhibition using fluorescence polarization or ATPase activity assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce substituents at the 6-position of the imidazo[1,2-a]pyridine core?
- Methodology :
- Solvent selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates and reduce side reactions .
- Catalysis : Employ iodine or transition-metal catalysts (e.g., Pd) for regioselective C–H functionalization at the 6-position .
- Temperature control : Moderate heating (80–120°C) improves reaction kinetics without degrading thermally sensitive groups like carboximidamides .
Q. How do π-stacking and hydrogen-bonding interactions influence the solid-state properties of imidazo[1,2-a]pyridine derivatives?
- Methodology :
- Crystallographic analysis : Compare packing motifs in derivatives with electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) groups to identify dominant π–π interactions .
- Thermogravimetric analysis (TGA) : Correlate melting points/decomposition temperatures with intermolecular interaction strength .
Q. How can researchers resolve contradictions in reported biological activity data across structurally similar derivatives?
- Methodology :
- SAR studies : Systematically vary substituents (e.g., 6-carboximidamide vs. 2-acetamide) and test activity in standardized assays to isolate pharmacophoric groups .
- Meta-analysis : Compare pharmacokinetic parameters (e.g., logP, solubility) to explain discrepancies in bioavailability or cell permeability .
Q. What structural modifications enhance the pharmacological profile of this compound?
- Methodology :
- Bioisosteric replacement : Substitute the hydroxy group with fluorinated or methylsulfonyl groups to improve metabolic stability .
- Hybridization : Conjugate with benzodiazepine or triazole moieties to target multiple pathways (e.g., antimicrobial + anticonvulsant activity) .
Data Contradiction Analysis
Q. Why do some studies report anxiolytic activity for imidazo[1,2-a]pyridine derivatives, while others emphasize anticancer effects?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
